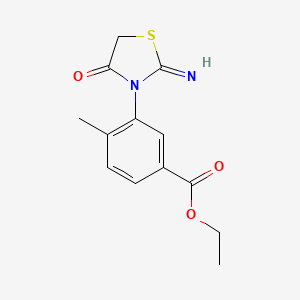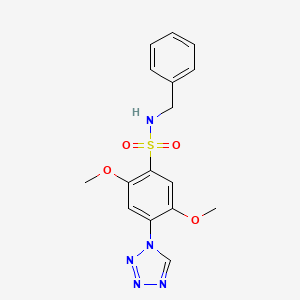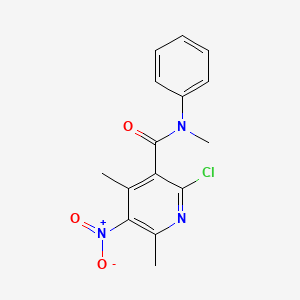![molecular formula C23H17FN2O2 B11483979 3-{4-[(3-fluorobenzyl)oxy]phenyl}-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B11483979.png)
3-{4-[(3-fluorobenzyl)oxy]phenyl}-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxyphenylboronic acid, which is then subjected to Suzuki coupling reactions to introduce the phenyl and oxadiazole moieties . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological properties.
1,2,5-Oxadiazole: Known for its use in the synthesis of pharmaceuticals.
1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer activities.
Uniqueness
3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole is unique due to the presence of the fluorine and phenyl groups, which enhance its stability and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H17FN2O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H17FN2O2/c24-20-8-4-7-18(15-20)16-27-21-12-10-19(11-13-21)23-25-22(28-26-23)14-9-17-5-2-1-3-6-17/h1-15H,16H2/b14-9+ |
InChI Key |
UZWAADHMSNOLOO-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-(2,3-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483904.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]pyridine-3-carboxamide](/img/structure/B11483915.png)
![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11483928.png)
![7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483943.png)
![methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11483948.png)
![8-(4-ethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483949.png)
![4-[4-(allyloxy)phenyl]-2-amino-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11483954.png)
![2,4-dichloro-N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483955.png)
![N-(diphenylmethyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11483976.png)
![2-chloro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11483977.png)

![7-(3-Methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483985.png)

